18,19-dimethoxy-12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile
Description
The compound 18,19-dimethoxy-12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁶,²¹]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile is a highly complex heterocyclic molecule characterized by:
- Pentacyclic framework: A fused bicyclic system with bridgehead nitrogen atoms (tetrazapentacyclo), contributing to rigidity and conjugation .
- Functional groups: 18,19-Dimethoxy substituents: Enhance lipophilicity and modulate electronic effects . 7-Carbonitrile: Increases polarity and metabolic stability compared to alkyl or hydroxyl groups .
- Molecular weight: Estimated at ~430–450 g/mol (based on analogs in ).
Properties
IUPAC Name |
18,19-dimethoxy-12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-27-17-5-11-3-4-24-15(13(11)6-18(17)28-2)7-16-14(20(24)26)10-22-19-12(8-21)9-23-25(16)19/h5-6,9-10,15H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPPUASARLJLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(C=NC5=C(C=NN45)C#N)C(=O)N3CCC2=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 11,12-dimethoxy-6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile involves multiple steps, typically starting from readily available starting materials. The synthetic route often includes the formation of intermediate compounds through a series of reactions such as cyclization, condensation, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
11,12-dimethoxy-6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water or methanol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: For its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 11,12-dimethoxy-6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural and functional differences:
Key Structural and Functional Differences
- Nitrogen Content : The target compound contains four nitrogen atoms (tetrazapentacyclo), whereas analogs like 12-azapentacyclo[...]decaen-7-ol () have fewer N atoms, reducing basicity and hydrogen-bonding capacity .
- 18,19-Dimethoxy: These groups are absent in compounds like 7H-dibenzo[c,g]carbazol-4-ol (), which may reduce steric hindrance in the target compound .
Q & A
Q. What are the key challenges in synthesizing this polycyclic heteroaromatic compound, and how can they be addressed methodologically?
Synthesis of this compound requires precise control over regioselectivity and stereochemistry due to its fused pentacyclic framework. Williamson ether synthesis (e.g., using NaOH/DMSO for methoxy group introduction) and coupling reactions (as in ) are critical. Challenges include minimizing side reactions during nitrogen heterocycle formation. Optimize reaction conditions (temperature, solvent polarity) and employ intermediates with protective groups (e.g., tert-butyl carbamate in ) to enhance yield .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond connectivity (e.g., as applied in for a related compound).
- NMR : Analyze coupling constants (e.g., J1,2 and J3,4 in ) to verify substituent positions.
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C24H25N3O5 analogs in ). Combine these with IR for functional group validation .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction pathways for this compound’s synthesis?
AI-driven simulations can predict reaction kinetics and thermodynamics. For example:
Q. What strategies resolve contradictions in bioactivity data for structurally similar analogs?
- Dose-response studies : Compare IC50 values across analogs (e.g., thalassiolins in ).
- Structure-activity relationship (SAR) modeling : Use PubChem data () to correlate substituent effects (e.g., methoxy vs. nitro groups) with activity.
- Mechanistic assays : Test inhibition of specific enzymes (e.g., DNA topoisomerase I, as in ) to isolate biological targets .
Q. How can traditional field research methods (e.g., complex field sampling) be integrated with AI for environmental fate studies?
Combine field data on air-surface exchange ( ) with machine learning to predict atmospheric persistence. For example:
Methodological Guidance
Designing a robust experimental framework for studying this compound’s photostability:
- Control variables : Light intensity (UV-Vis), solvent polarity ().
- Data collection : Use HPLC () to quantify degradation products.
- Statistical analysis : Apply ANOVA to compare degradation rates under varying conditions .
Linking mechanistic studies to theoretical frameworks (e.g., Marcus theory for electron transfer):
Map redox behavior using cyclic voltammetry and correlate with computational HOMO-LUMO gaps (). For example:
| Property | Experimental Value | Theoretical Value |
|---|---|---|
| Oxidation Potential | +1.2 V (vs. Ag/AgCl) | +1.1 V (DFT) |
| Discrepancies may indicate solvent effects or unaccounted intermediates . |
Data Contradiction Analysis
Resolving discrepancies in reported solubility profiles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
